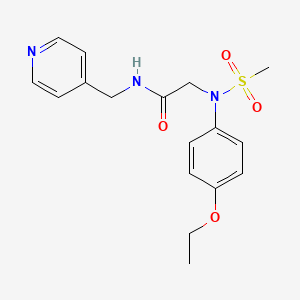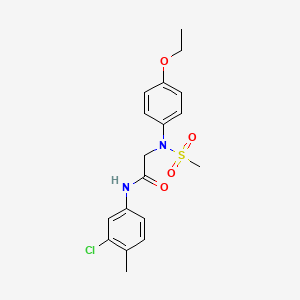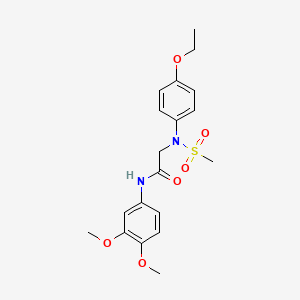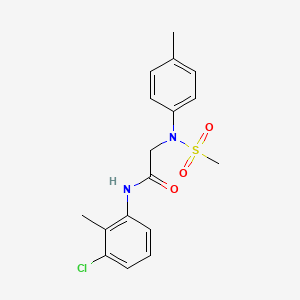![molecular formula C21H19ClN2O4S B3570597 N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570597.png)
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. The aberrant activation of Akt has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, the development of Akt inhibitors has been a promising strategy for the treatment of these diseases.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide inhibits Akt by binding to its pleckstrin homology (PH) domain, which prevents its translocation to the plasma membrane and subsequent activation. Akt activation leads to the phosphorylation of downstream targets involved in cell survival, proliferation, and metabolism. Therefore, the inhibition of Akt by N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide results in the inhibition of these processes and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Akt pathway. In addition, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Furthermore, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and paclitaxel.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. In addition, it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, its efficacy can vary depending on the cancer type and genetic background of the cancer cells.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to identify biomarkers that can predict the response of cancer cells to N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. Another direction is to evaluate the combination of N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide with other chemotherapeutic agents or targeted therapies. Furthermore, the development of more potent and selective Akt inhibitors is an area of active research. Finally, the use of N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide in combination with immunotherapy is an emerging field that warrants further investigation.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical settings. In preclinical studies, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancers. In addition, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
In clinical trials, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been evaluated in various cancer types, including breast, ovarian, and pancreatic cancers. The results of these trials have been mixed, with some showing promising results and others showing limited efficacy. However, N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been well-tolerated in patients, with manageable side effects.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-24(29(26,27)18-6-4-3-5-7-18)17-11-8-15(9-12-17)21(25)23-19-14-16(22)10-13-20(19)28-2/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAIISGTNYDKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3570521.png)



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3570544.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570546.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570548.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570552.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3570555.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3570562.png)
![N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570574.png)
![N-(3,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570589.png)
![N-[4-(cyanomethyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570592.png)
